

Flammability of Carbonate Solvents: A Comparative Analysis Including Methyl Propyl Carbonate (MPC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Propyl Carbonate*

Cat. No.: *B034399*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the flammability characteristics of four key carbonate solvents: **Methyl Propyl Carbonate** (MPC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC), and Ethyl Methyl Carbonate (EMC). Understanding the flammability of these solvents is paramount for ensuring laboratory safety and for the development of safer formulations, particularly in the context of lithium-ion batteries and other applications where these solvents are prevalent. This document summarizes key flammability data, details the experimental protocols for their measurement, and visualizes the relationships between critical flammability properties.

Quantitative Flammability Data

The following table summarizes the key flammability properties of the four carbonate solvents. All data is presented with references to the source materials. It is important to note that variations in reported values can occur due to different experimental conditions and methods.

Property	Methyl Propyl Carbonate (MPC)	Dimethyl Carbonate (DMC)	Diethyl Carbonate (DEC)	Ethyl Methyl Carbonate (EMC)
Flash Point (°C)	26.1 - 36.1[1]	16.7 - 18[1][2]	25 - 33[3][4]	20.5 - 27[3][5][6]
Autoignition Temperature (°C)	Data not readily available	458[1][7]	445[3][8][9]	443[5]
Lower				
Flammability Limit (LFL) (% by volume)	Data not readily available	4.22[1][7]	1.4[8]	Data not readily available
Upper				
Flammability Limit (UFL) (% by volume)	Data not readily available	12.87[1][7]	11.0[8]	Data not readily available

Experimental Protocols

The standardized methods for determining flash point and autoignition temperature are crucial for obtaining reliable and comparable data. The following are summaries of the standard procedures.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

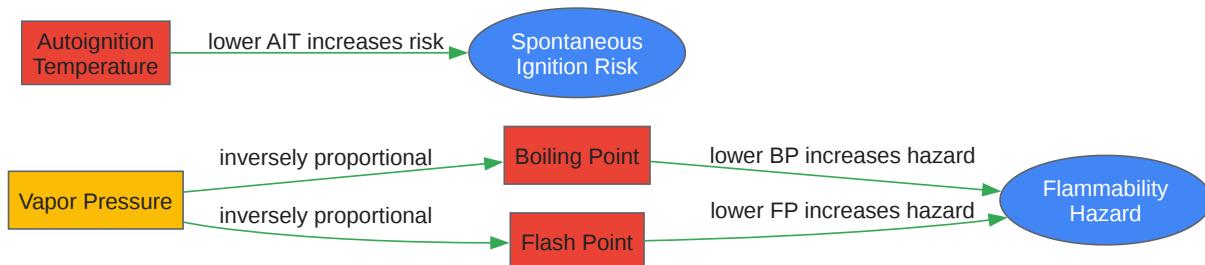
The flash point values are typically determined using the Pensky-Martens closed-cup tester according to ASTM D93. This method is suitable for liquids that have a flash point within the range of 40°C to 370°C.

Methodology:

- A sample of the carbonate solvent is placed in a brass test cup.
- The cup is heated at a slow, constant rate.

- A stirring device ensures uniform temperature throughout the sample.
- At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid surface through an opening in the cup's lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
- The observed flash point is then corrected for any deviation from the standard atmospheric pressure of 101.3 kPa.

Autoignition Temperature Determination (ASTM E659)


The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source. The standard test method for determining the autoignition temperature of liquid chemicals is ASTM E659.

Methodology:

- A small, measured amount of the liquid chemical is injected into a heated, air-filled 500-mL glass flask.
- The flask is maintained at a uniform temperature within a furnace.
- The contents of the flask are observed for ignition, which is indicated by the sudden appearance of a flame and a sharp rise in temperature within the flask.
- The test is repeated at various temperatures, typically in 5°C increments, to determine the lowest temperature at which autoignition occurs within a specified time frame (usually 10 minutes).

Relationships in Flammability Properties

The flammability of a solvent is governed by a set of interrelated physical properties. The following diagram illustrates the logical relationships between vapor pressure, boiling point, flash point, and autoignition temperature.

[Click to download full resolution via product page](#)

Caption: Interrelation of key flammability properties.

In summary, a higher vapor pressure results in a lower boiling point and a lower flash point, indicating that the solvent will form an ignitable vapor-air mixture at a lower temperature, thus increasing its flammability hazard. The autoignition temperature is an independent property that defines the threshold for spontaneous ignition. This comparative guide serves as a valuable resource for making informed decisions regarding the safe handling, storage, and application of these carbonate solvents in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl propyl carbonate CAS# 56525-42-9 [gmall.chemnet.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]
- 8. MPC | 56525-42-9 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Flammability of Carbonate Solvents: A Comparative Analysis Including Methyl Propyl Carbonate (MPC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034399#comparative-analysis-of-the-flammability-of-carbonate-solvents-including-mpc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com